Cas no 28900-62-1 (Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, phenylmethyl ester)

Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, phenylmethyl ester structure
28900-62-1 structure
Product Name:Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, phenylmethyl ester
Numero CAS:28900-62-1
MF:C17H22O2
MW:258.355385303497
CID:285106
PubChem ID:347010
Update Time:2025-04-19

Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, phenylmethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, phenylmethyl ester
    • benzyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
    • (2,4,6-triisopropylphenyl)magnesium bromide
    • 1,3,5-triisopropylphenylmagnesiumbromide
    • 2,4,6-iPr3C6H2MgBr
    • 2,4,6-Me3-benzyl-(+-)-cis-trans-chrysanthemumate
    • 2,4,6-triisopropylphenylmagnesium brmide
    • 2,4,6-Triisopropylphenylmagnesium bromide
    • 2,4,6-Triisopropylphenylmagnesium bromide solution
    • ACMC-20mbw0
    • Bromo[2,4,6-tris(1-methylethyl)phenyl]magnesium
    • CTK0G2584
    • Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]-
    • DTXSID70324003
    • NSC405421
    • Benzyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate
    • NSC-405421
    • DTXSID70878213
    • SCHEMBL523193
    • 28900-62-1
    • Benzylchrysanthemate
    • BENZYL-T-CHYRSANTHEMATE
    • Inchi: 1S/C17H22O2/c1-12(2)10-14-15(17(14,3)4)16(18)19-11-13-8-6-5-7-9-13/h5-10,14-15H,11H2,1-4H3
    • Chiave InChI: KIODTPOSZZYFIX-UHFFFAOYSA-N
    • Sorrisi: O(CC1C=CC=CC=1)C(C1C(/C=C(\C)/C)C1(C)C)=O

Proprietà calcolate

  • Massa esatta: 258.16206
  • Massa monoisotopica: 258.161979940g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 5
  • Complessità: 358
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.5
  • Superficie polare topologica: 26.3Ų

Proprietà sperimentali

  • PSA: 26.3
  • LogP: 3.96820
Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited